molecular formula C19H13Cl3F3N3O2S B11097405 1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate

Cat. No.: B11097405
M. Wt: 510.7 g/mol
InChI Key: KAPRPLIPWZJDFR-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenyl isocyanate with a suitable amine to form the corresponding urea derivative. This intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C19H13Cl3F3N3O2S

Molecular Weight

510.7 g/mol

IUPAC Name

[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylcarbamimidothioate

InChI

InChI=1S/C19H13Cl3F3N3O2S/c1-26-18(27-9-2-4-12(20)11(6-9)19(23,24)25)31-15-8-16(29)28(17(15)30)10-3-5-13(21)14(22)7-10/h2-7,15H,8H2,1H3,(H,26,27)

InChI Key

KAPRPLIPWZJDFR-UHFFFAOYSA-N

Canonical SMILES

CN=C(NC1=CC(=C(C=C1)Cl)C(F)(F)F)SC2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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